

Application Notes: EGS Crosslinker Concentration for In Vivo Experiments

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Compound of Interest

Compound Name: Ethylene glycol bis(succinic acid)

CAS No.: 35415-14-6

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Introduction

Ethylene glycol bis(succinimidyl succinate) (EGS) is a homobifunctional, amine-reactive crosslinker commonly used to study protein-protein interactions within a cellular context. Its membrane-permeable nature makes it suitable for in vivo crosslinking experiments, allowing for the stabilization of protein complexes in their native environment.[1][2] This is particularly valuable in applications such as Chromatin Immunoprecipitation (ChIP) and the study of transient or weak protein interactions.[3][4] The NHS ester reactive groups at both ends of the EGS molecule react with primary amines (like the side chain of lysine residues) to form stable amide bonds.[1][3] The 16.1 Å spacer arm of EGS helps to bridge interacting proteins.[5] EGS is insoluble in water and should be dissolved in an organic solvent like DMSO or DMF prior to use.[1][6]

Key Considerations for In Vivo Crosslinking with EGS

Optimizing the concentration of EGS is critical for successful in vivo crosslinking. Insufficient crosslinking may fail to capture interactions, while excessive crosslinking can lead to the formation of large, insoluble aggregates and may identify non-specific interactions. The optimal concentration and reaction conditions are cell-type and application-dependent and should be empirically determined.

Quantitative Data Summary

The following table summarizes typical EGS concentrations and reaction parameters for in vivo (in-cell) crosslinking experiments based on established protocols.

Parameter	Recommended Range	Notes
EGS Final Concentration	0.25 - 5 mM	Start with a concentration in the middle of this range (e.g., 1-2 mM) and optimize. [1] [6]
Cell Density	$\sim 25 \times 10^6$ cells/mL	This is a general guideline; adjust based on cell type and experimental goals. [1]
Reaction Buffer	Phosphate-Buffered Saline (PBS), pH 7.0-9.0	Ensure the buffer does not contain primary amines (e.g., Tris), which will quench the reaction. [1] [6]
Incubation Time	30 minutes at Room Temperature or 2 hours on Ice	Longer incubation times at lower temperatures can be used for sensitive samples. [1] [6] [7]
Quenching Reagent	1 M Tris or Glycine, pH 7.5	Final concentration should be ~ 20 -50 mM. [1] [6]
Quenching Time	15 minutes at Room Temperature	This step is crucial to stop the crosslinking reaction. [1] [6]

Experimental Protocols

Protocol 1: In Vivo Crosslinking of Suspension Cells

This protocol is adapted for cells grown in suspension.

Materials:

- Cells in suspension
- EGS Crosslinker
- Anhydrous DMSO or DMF
- Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Ice

Procedure:

- Cell Preparation:
 - Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1]
 - Resuspend the cell pellet in PBS (pH 8.0) to a final concentration of approximately 25×10^6 cells/mL.[1]
- Crosslinker Preparation:
 - Allow the vial of EGS to equilibrate to room temperature before opening to prevent moisture condensation.[7]
 - Immediately before use, prepare a 10-25 mM stock solution of EGS in anhydrous DMSO or DMF.[1][6]
- Crosslinking Reaction:

- Add the EGS stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 mM).[1]
- Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing. Alternatively, incubate for 2 hours on ice.[1]
- Quenching:
 - Add the Quenching Buffer (1 M Tris-HCl, pH 7.5) to the cell suspension to a final concentration of 20-50 mM.[1]
 - Incubate for 15 minutes at room temperature to quench any unreacted EGS.[1]
- Downstream Processing:
 - Pellet the cells by centrifugation.
 - The crosslinked cells are now ready for lysis and downstream applications such as immunoprecipitation or chromatin immunoprecipitation.

Protocol 2: In Vivo Crosslinking of Adherent Cells

This protocol is for cells grown in culture plates.

Materials:

- Adherent cells in culture plates
- EGS Crosslinker
- Anhydrous DMSO or DMF
- Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
- Quenching Buffer: 1 M Tris-HCl, pH 7.5

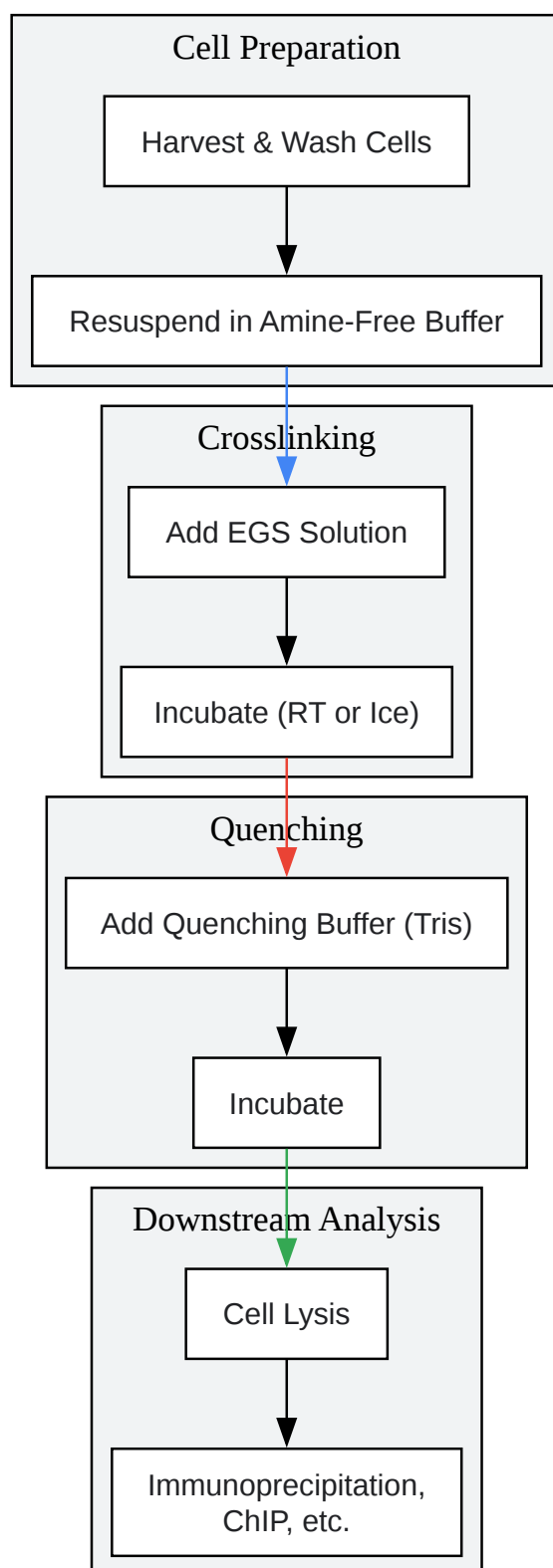
Procedure:

- Cell Preparation:

- Aspirate the culture medium from the adherent cells.
- Wash the cells three times with ice-cold PBS (pH 8.0).[1]
- Crosslinker Preparation:
 - Allow the vial of EGS to equilibrate to room temperature before opening.[7]
 - Immediately before use, prepare a 10-25 mM stock solution of EGS in anhydrous DMSO or DMF.[1][6]
- Crosslinking Reaction:
 - Prepare the crosslinking solution by diluting the EGS stock solution in PBS (pH 8.0) to the desired final concentration (e.g., 1.5 mM).[8]
 - Add the crosslinking solution to the cells, ensuring the entire cell monolayer is covered.
 - Incubate for 20-30 minutes at room temperature.[8]
- Quenching:
 - Aspirate the crosslinking solution.
 - Add the Quenching Buffer (20-50 mM Tris-HCl, pH 7.5 in PBS) to the cells.
 - Incubate for 15 minutes at room temperature.[1]
- Downstream Processing:
 - Wash the cells with PBS.
 - The cells can now be harvested by scraping and are ready for lysis and subsequent analysis.

Visualizations

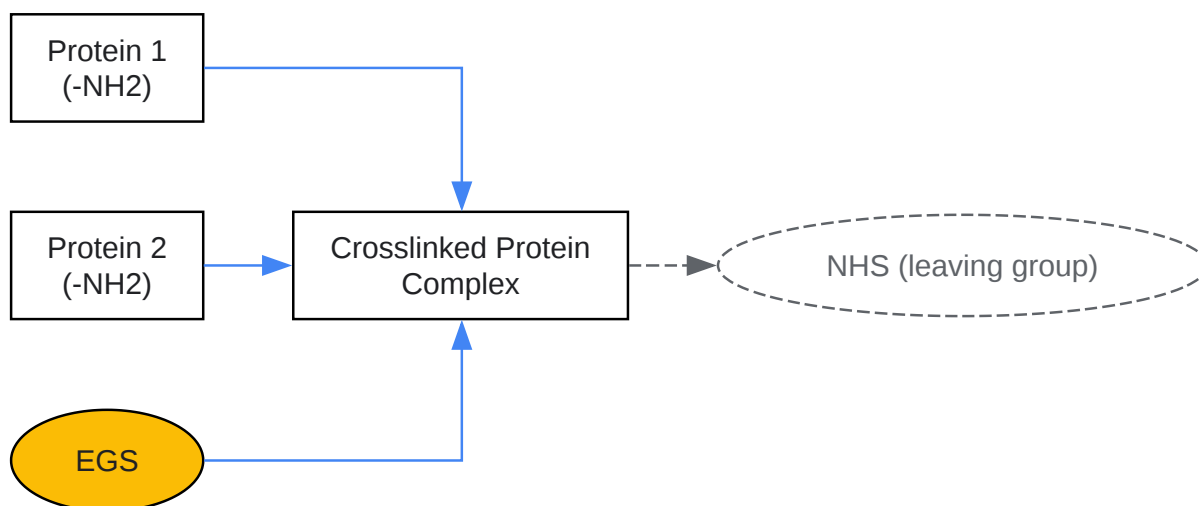
Experimental Workflow for In Vivo Crosslinking



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Caption: Workflow for in vivo protein crosslinking with EGS.

EGS Crosslinking Mechanism



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Caption: Reaction of EGS with primary amines on two proteins.

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